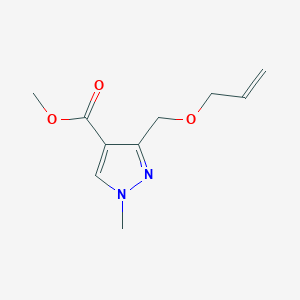![molecular formula C22H18N6O3S B2489006 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894057-72-8](/img/structure/B2489006.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis strategies for compounds like the one often involve multi-step reactions that combine different functional groups. A common approach involves the one-pot synthesis method, which can be highly efficient for complex molecules. For example, one-pot non-cyanide synthesis methods have been developed for related compounds, showcasing the ability to construct complex heterocycles efficiently (Kopchuk et al., 2017). These methods are valuable for the synthesis of compounds with dihydroquinolinyl and triazolopyridazinyl features, providing a foundation for further modification and functionalization.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties :
- A study by Kopchuk et al. (2017) discussed a non-cyanide method for the synthesis of 3-cyanoisoquinolines, which are related to the chemical structure of the compound (Kopchuk et al., 2017).
- Arandkar and Vedula (2018) achieved a novel, one-pot, multicomponent synthesis of triazolothiadiazine derivatives, which are structurally related to the compound, highlighting the method's advantages in terms of yield, purity, and simplicity (Arandkar & Vedula, 2018).
Potential Biological Activities :
- Tumosienė et al. (2020) synthesized novel derivatives bearing triazole, triazolone, and thiophene moieties. These compounds demonstrated significant antioxidant and anticancer activities, suggesting the potential biological relevance of structurally similar compounds (Tumosienė et al., 2020).
- Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and screened them for antituberculosis activity. This indicates the potential of related compounds in antimicrobial applications (Chitra et al., 2011).
Anticancer and Antiviral Applications :
- Aksenov et al. (2020) discovered a reaction involving nitroalkanes and 2-hydrazinylquinolines, leading to the synthesis of triazoles with promising anticancer activity against neuroblastoma cells (Aksenov et al., 2020).
- Jilloju et al. (2021) synthesized (±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones, which demonstrated significant in vitro anticoronavirus and antitumoral activity, suggesting a potential application area for similar compounds (Jilloju et al., 2021).
Wirkmechanismus
Target of action
The compound contains a 1,2,4-triazole ring, which is a common pharmacophore in many pharmaceuticals . These compounds are known to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Biochemical pathways
The compound also contains a pyridazin-3(2H)-one moiety. Nonsteroidal anti-inflammatory and analgesic drugs (NSAIDs) that contain this moiety mainly act by blocking the production of prostaglandins through inhibition of cyclooxygenase (COX) enzymes .
Pharmacokinetics
The presence of the 1,2,4-triazole ring could potentially improve the compound’s pharmacokinetic properties .
Result of action
1,2,4-triazole derivatives have been reported to have anticancer properties .
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3S/c29-21(26-12-4-7-15-5-1-2-9-19(15)26)14-32-22-24-23-20-11-10-18(25-27(20)22)16-6-3-8-17(13-16)28(30)31/h1-3,5-6,8-11,13H,4,7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUPMHQOTWWQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)
![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
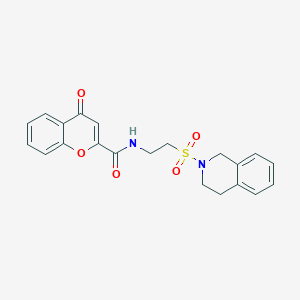

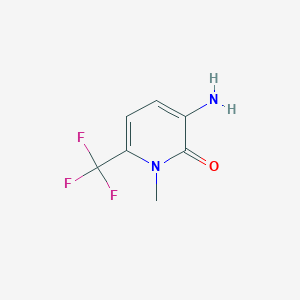
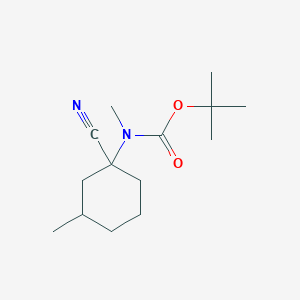
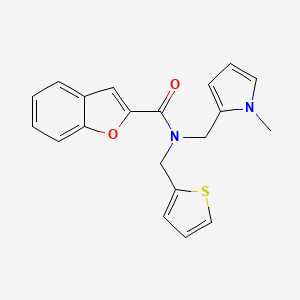

![(2E)-4-({4-[(4-fluorophenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2488944.png)
